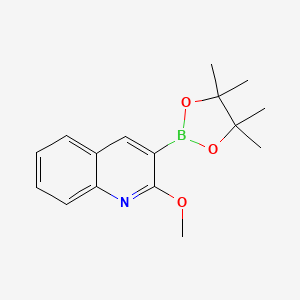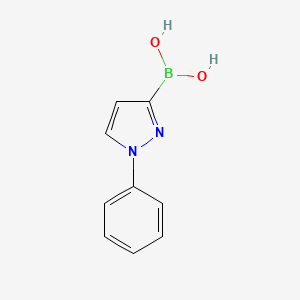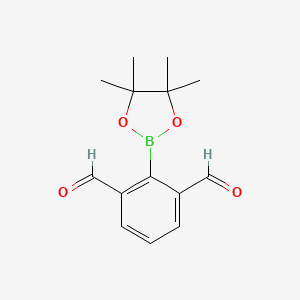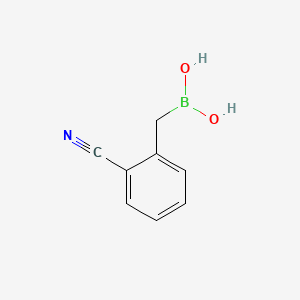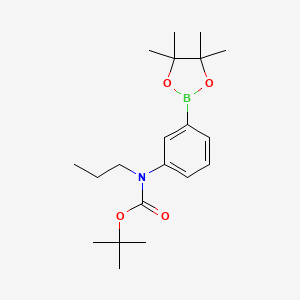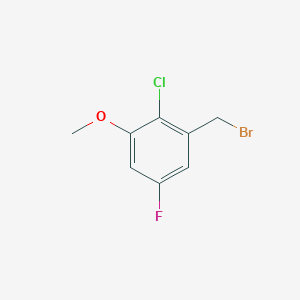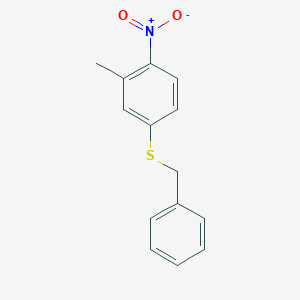
1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene
Overview
Description
1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene is an organic compound with the molecular formula C7H3F4IO It is characterized by the presence of four fluorine atoms, one iodine atom, and one methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrafluoro-3-iodo-6-methoxybenzene typically involves the iodination of a tetrafluorobenzene derivative. One common method is the reaction of 1,2,4,5-tetrafluoro-3-methoxybenzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the iodine atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a tetrafluoro-3-amino-6-methoxybenzene derivative, while oxidation might produce a tetrafluoro-3-iodo-6-methoxybenzaldehyde.
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, which could lead to the development of new drugs or diagnostic tools.
Medicine: Investigated for its potential use in radiolabeling and imaging, due to the presence of the iodine atom.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrafluoro-3-iodo-6-methoxybenzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group influence its reactivity. The iodine atom serves as a versatile functional group that can be replaced or modified under various conditions. In biological systems, the compound’s interactions with enzymes or receptors would depend on its structural features and the nature of the biological target.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrafluoro-3-methoxybenzene: Lacks the iodine atom, making it less versatile in certain reactions.
1,2,4,5-Tetrafluoro-3-iodobenzene: Lacks the methoxy group, affecting its electron distribution and reactivity.
2,3,5,6-Tetrafluoroanisole: Similar structure but with different substitution patterns, leading to different chemical properties.
Uniqueness
1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination provides a balance of electron-withdrawing and electron-donating effects, making the compound highly reactive and versatile for various synthetic applications.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-iodo-6-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4IO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUZYWIZVBAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8258657.png)
![4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B8258664.png)
